ethyl 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromen ring system fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the chromen derivative. The chromen derivative is then reacted with piperidine and ethyl acetate under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen derivatives and piperidine-containing molecules. Examples include:
- 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETIC ACID
- ETHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE
Uniqueness
ETHYL 1-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H29NO6 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 1-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H29NO6/c1-3-29-23(27)16-8-10-25(11-9-16)21(26)14-30-19-12-15(2)13-20-22(19)17-6-4-5-7-18(17)24(28)31-20/h12-13,16H,3-11,14H2,1-2H3 |
InChI Key |
MMLKWQOPPHPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
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